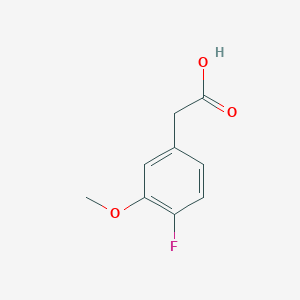

4-Fluoro-3-methoxyphenylacetic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. hokudai.ac.jp Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a parent compound. nih.govacs.org These alterations can include changes in acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.nettandfonline.com

Fluorinated aromatic carboxylic acids, as a class, are of particular interest due to the combined functionalities of the carboxylic acid group and the fluorine-substituted aromatic ring. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, while the fluorinated ring imparts the aforementioned unique properties. Research in this area focuses on developing new synthetic methods to access these compounds and exploring their potential applications. hokudai.ac.jp 4-Fluoro-3-methoxyphenylacetic acid is a prime example of this class, offering a specific substitution pattern that has proven useful in various research endeavors.

Significance as a Versatile Intermediate in Advanced Organic Synthesis and Drug Discovery Research

The true value of this compound lies in its role as a versatile intermediate. Organic chemists utilize it as a starting material or a key building block to construct more complex molecular architectures. The presence of multiple functional groups—the carboxylic acid, the fluorine atom, and the methoxy (B1213986) group—allows for a wide range of chemical modifications.

In the field of drug discovery, the strategic incorporation of fragments like this compound can lead to the development of novel therapeutic agents. tandfonline.com The specific arrangement of its functional groups can influence how a potential drug molecule interacts with its biological target, potentially enhancing its efficacy and pharmacokinetic profile. nih.gov For instance, the fluorinated phenyl ring can participate in favorable interactions with protein active sites, while the methoxy group can influence solubility and metabolic pathways.

Overview of Current Academic Research Paradigms and Strategic Importance

Current academic research involving this compound and related compounds is focused on several key areas. Synthetic chemists are continuously developing more efficient and selective methods to prepare this and other fluorinated building blocks. hokudai.ac.jp This includes exploring novel catalytic systems and reaction conditions.

From a medicinal chemistry perspective, researchers are actively incorporating this moiety into new drug candidates for a wide range of diseases. The strategic importance of this compound is underscored by its appearance in the scientific literature as a component of molecules with potential biological activity. Its utility as a scaffold allows for the systematic exploration of structure-activity relationships, a fundamental paradigm in modern drug discovery.

Interactive Data Table: Physicochemical Properties of Phenylacetic Acid Derivatives

The following table provides a comparative overview of the physicochemical properties of this compound and related compounds. This data highlights how the substitution pattern on the phenylacetic acid core influences key molecular descriptors.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not readily available | C₉H₉FO₃ | 184.16 |

| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 sigmaaldrich.comnist.govepa.gov | C₉H₉FO₃ sigmaaldrich.comnist.gov | 184.16 sigmaaldrich.com |

| 4-Methoxyphenylacetic acid | 104-01-8 nih.govchemicalbook.com | C₉H₁₀O₃ nih.gov | 166.17 nih.gov |

| 3-Hydroxy-4-methoxyphenylacetic acid | 1131-94-8 sigmaaldrich.com | C₉H₁₀O₄ sigmaaldrich.com | 182.17 sigmaaldrich.com |

| 3-Bromo-4-methoxyphenylacetic acid | 774-81-2 nih.gov | C₉H₉BrO₃ nih.gov | 245.07 nih.gov |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 ossila.com | C₈H₇FO₂ ossila.com | Not readily available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNVYROHVVBVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Methoxyphenylacetic Acid

Regioselective Synthesis of 4-Fluoro-3-methoxyphenylacetic Acid and its Isomeric Analogs

The precise placement of substituents on the aromatic ring is critical for defining the chemical and biological properties of phenylacetic acid derivatives. The synthesis of this compound requires a regioselective approach that carefully controls the introduction of the fluorine atom in relation to the existing methoxy (B1213986) and acetic acid groups.

Multi-Step Reaction Sequences for Substituted Phenylacetic Acid Derivatives

The synthesis of substituted phenylacetic acids often involves multi-step sequences starting from readily available precursors. mdpi.com A common and effective strategy for preparing the core phenylacetic acid structure is through the hydrolysis of a corresponding benzyl cyanide (phenylacetonitrile). google.com

A plausible synthetic pathway to this compound begins with the synthesis of its non-fluorinated precursor, 3-methoxyphenylacetic acid. This can be achieved by the acid-catalyzed hydrolysis of 3-methoxybenzyl cyanide. A patented method describes the preparation of methoxyphenylacetic acids by slowly adding the corresponding methoxybenzyl cyanide to a 30%-70% solution of concentrated sulfuric acid at elevated temperatures (90°C-150°C), followed by neutralization and acidification to yield the final carboxylic acid product. google.com

The subsequent step is the regioselective fluorination of the 3-methoxyphenylacetic acid intermediate. This transformation is governed by the directing effects of the substituents already present on the aromatic ring.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3-Methoxybenzyl cyanide | H₂SO₄, H₂O | 3-Methoxyphenylacetic acid | Nitrile Hydrolysis |

Strategies for Ortho-, Meta-, and Para-Fluorination of Aromatic Systems

The success of the synthesis hinges on the regioselective introduction of the fluorine atom at the C-4 position of the 3-methoxyphenylacetic acid intermediate. This selectivity is dictated by the electronic properties of the methoxy (-OCH₃) and acetic acid (-CH₂COOH) groups.

In electrophilic aromatic substitution reactions:

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Acetic Acid Group (-CH₂COOH): This group is generally considered weakly deactivating and a meta-director.

When 3-methoxyphenylacetic acid undergoes electrophilic fluorination, the positions available for substitution are C-2, C-4, C-5, and C-6. The directing effects of the existing substituents guide the incoming electrophile (F⁺). The -OCH₃ group at C-3 strongly directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (which is occupied by the acetic acid side chain). The -CH₂COOH group at C-1 directs to its meta positions (C-3 and C-5).

The C-4 position is favored for several reasons:

It is ortho to the powerful activating methoxy group.

Steric hindrance at the C-2 position, which is situated between the two existing substituents, is significant, making the C-4 position more accessible.

The C-4 and C-6 positions are both ortho to the methoxy group, but the C-4 position benefits from being electronically less deactivated than the C-6 position.

Therefore, the combined electronic and steric effects favor the regioselective fluorination at the C-4 position, leading to the desired product, this compound. Modern electrophilic fluorinating reagents, such as F-TEDA-BF₄ (Selectfluor), are commonly used for such transformations under controlled conditions.

Derivatization Strategies for Pharmacological and Materials Science Exploration

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical modifications. These derivatization strategies allow for the fine-tuning of its physicochemical properties and its incorporation into larger, more complex molecular architectures.

Esterification, Amidation, and Conjugation Reactions for Bioactive Modulators

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. Esters are often used as prodrugs to enhance membrane permeability and oral bioavailability. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, reacting this compound with various diols (e.g., 1,4-butanediol) could yield hydroxyalkyl esters, a strategy that has been successfully applied to similar hydroxyphenylacetic acids to increase lipophilicity and biological activity. mdpi.com

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. Amides are generally more stable to hydrolysis than esters and can participate in crucial hydrogen bonding interactions with biological targets. Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. Modern catalytic methods, such as the use of titanium tetrafluoride (TiF₄) in refluxing toluene, provide an efficient means for the direct conversion of carboxylic acids to amides without the need for pre-activation. researchgate.net This avoids the use of stoichiometric coupling reagents, aligning with green chemistry principles. unimi.it

Table 2: Key Derivatization Reactions of this compound

| Reaction | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), heat | Ester |

Construction of Heterocyclic Scaffolds Incorporating the this compound Moiety

Heterocyclic structures are prevalent in a vast number of pharmaceuticals and functional materials. The this compound moiety can be incorporated into various heterocyclic systems, leveraging the reactivity of its carboxylic acid group.

A common strategy involves converting the carboxylic acid into a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This electrophilic intermediate can then react with a molecule containing two nucleophilic sites to form a ring. For example, reaction with a 1,2-phenylenediamine could lead to the formation of a benzimidazole derivative. Similarly, reaction with hydrazine could yield a 1,3,4-oxadiazole or a pyridazinone scaffold, depending on the reaction conditions and the other reactants involved. While specific examples starting from this compound are not prominent in the literature, these standard synthetic transformations represent potential pathways for creating novel heterocyclic compounds for further investigation. nih.gov

Mechanistic Investigations of Novel Synthetic Pathways Involving this compound

Detailed mechanistic investigations provide fundamental insights into reaction pathways, allowing for optimization and the development of new synthetic methods. At present, specific mechanistic studies focusing on novel synthetic pathways that uniquely involve this compound as a key reactant or intermediate are not extensively reported in the surveyed scientific literature. Research in this area would likely focus on understanding the electronic influence of the fluoro and methoxy substituents on the reactivity of the acetic acid side chain or on further transformations of the aromatic ring.

Scalable Synthetic Approaches for Research Applications

The synthesis of this compound on a scale suitable for extensive research applications necessitates robust and reproducible methodologies. While numerous strategies exist for the synthesis of phenylacetic acid derivatives, the Willgerodt-Kindler reaction stands out as a viable and scalable option for this particular compound. This approach begins with a readily available starting material, 4-Fluoro-3-methoxyacetophenone, and proceeds through a two-step sequence involving the formation of a thioamide intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Willgerodt-Kindler Reaction

The initial step involves the reaction of 4-Fluoro-3-methoxyacetophenone with elemental sulfur and morpholine. This mixture is typically heated to reflux to promote the formation of the corresponding thiomorpholide derivative, 2-(4-fluoro-3-methoxyphenyl)-1-(morpholin-4-yl)ethanethione. The reaction proceeds via a complex mechanism involving the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain.

Step 2: Hydrolysis

The crude thiomorpholide intermediate from the first step is then subjected to hydrolysis to afford this compound. This transformation is typically achieved by heating the thioamide in the presence of a strong acid or base. Acidic hydrolysis, often employing aqueous sulfuric acid or hydrochloric acid, is a common and effective method for this conversion on a larger scale. The reaction mixture is heated to reflux for a sufficient period to ensure complete conversion of the thioamide to the carboxylic acid.

A representative scalable laboratory procedure for the synthesis of this compound is outlined below. This procedure is designed to be adaptable for multi-gram scale synthesis, providing a reliable source of the compound for research purposes.

Detailed Research Findings

The following data tables provide projected parameters for the scalable synthesis of this compound based on established methodologies for analogous compounds.

Interactive Data Table: Reaction Parameters for the Synthesis of 2-(4-fluoro-3-methoxyphenyl)-1-(morpholin-4-yl)ethanethione

| Parameter | Value |

| Starting Material | 4-Fluoro-3-methoxyacetophenone |

| Reagent 1 | Sulfur (powdered) |

| Reagent 2 | Morpholine |

| Solvent | None (neat) or high-boiling solvent (e.g., pyridine) |

| Temperature | 130-150 °C |

| Reaction Time | 6-12 hours |

| Work-up | Cooling, followed by trituration with ethanol |

| Projected Yield | 75-85% |

Interactive Data Table: Reaction Parameters for the Hydrolysis to this compound

| Parameter | Value |

| Starting Material | 2-(4-fluoro-3-methoxyphenyl)-1-(morpholin-4-yl)ethanethione |

| Reagent | 50% Aqueous Sulfuric Acid |

| Solvent | Water |

| Temperature | 100-110 °C (Reflux) |

| Reaction Time | 8-16 hours |

| Work-up | Cooling, filtration of the precipitate, and recrystallization |

| Projected Yield | 80-90% |

This synthetic approach offers a practical and scalable route to this compound, making it accessible for a wide range of research applications where multi-gram quantities of the material are required. The starting materials are commercially available, and the reaction conditions are amenable to standard laboratory equipment.

Mechanistic Elucidation of Biological Activities Exhibited by 4 Fluoro 3 Methoxyphenylacetic Acid and Its Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

The substituted phenylacetic acid scaffold is a common feature in many enzyme inhibitors. The electronic and steric properties of the fluorine and methoxy (B1213986) substituents on the phenyl ring of 4-Fluoro-3-methoxyphenylacetic acid are likely to play a significant role in its potential enzyme-inhibiting activities.

Derivatives of phenylacetic acid have been investigated as inhibitors of lipoxygenases (LOXs), a family of enzymes involved in the biosynthesis of inflammatory mediators called leukotrienes. For instance, studies on 4-methoxyphenylacetic acid esters have shown that these compounds can inhibit soybean 15-lipoxygenase (15-SLO). Molecular docking studies of these esters suggest that the carbonyl group of the acetic acid moiety orients towards the catalytic iron center (Fe(III)-OH) within the enzyme's active site, where it can form hydrogen bonds. nih.gov The lipophilic interactions between the inhibitor and the enzyme are also believed to contribute significantly to the inhibitory activity. nih.gov

Similarly, lipophilic derivatives of caffeic acid, which also possess a phenylpropenoic acid structure, have demonstrated uncompetitive, dose-dependent, and reversible inhibition of 5-lipoxygenase and 15-lipoxygenase. nih.gov Given these findings, it is plausible that derivatives of this compound could also exhibit lipoxygenase inhibitory activity. The fluoro and methoxy groups would modulate the electronic distribution and lipophilicity of the molecule, potentially influencing its binding affinity and inhibitory potency.

Table 1: Lipoxygenase Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target | Inhibition Characteristics | Postulated Interaction |

|---|---|---|---|

| 4-methoxyphenylacetic acid esters | Soybean 15-lipoxygenase | IC50 values in the low micromolar range. nih.gov | Carbonyl group interaction with the active site Fe(III)-OH. nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. wikipedia.org Inhibitors of these enzymes, particularly PDE4, have shown promise as anti-inflammatory agents. wikipedia.org The core structure of many PDE inhibitors often includes a substituted aromatic ring. For example, rolipram, a selective PDE4 inhibitor, features a 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) structure. chemeo.com

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic, anxiolytic, and anti-inflammatory effects. nih.gov The development of both reversible and irreversible MAGL inhibitors has been a focus of research. mdpi.comfrontiersin.org

Interestingly, 3-methoxyphenylacetic acid has been used as a starting material in the synthesis of potent and selective irreversible MAGL inhibitors. frontiersin.org These inhibitors often work by forming a covalent bond with the catalytic serine residue in the MAGL active site. mdpi.com The phenylacetic acid moiety can serve as a scaffold to position a reactive group for this covalent modification. Therefore, derivatives of this compound could potentially be developed as either reversible or irreversible MAGL inhibitors, with the fluoro and methoxy groups influencing the compound's reactivity and binding affinity.

Table 2: Characteristics of MAGL Inhibition by Related Compound Classes

| Inhibitor Class | Mechanism | Key Structural Features |

|---|---|---|

| Phenylacetic acid-derived inhibitors | Irreversible | Can be designed to covalently modify the catalytic serine. |

Pim Kinases: Pim kinases are a family of serine/threonine kinases that are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. plos.org Several Pim kinase inhibitors feature methoxyphenyl groups in their structures. For instance, a 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methylphenyl)ethanone derivative has been identified as a Pim-1 inhibitor. nih.gov The methoxy group can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the kinase. It is plausible that derivatives of this compound could be designed to fit into the Pim kinase active site and act as competitive inhibitors.

Urease: Urease is a nickel-containing enzyme produced by some bacteria and is a key virulence factor in infections such as those caused by Helicobacter pylori. nih.gov Phenylphosphorodiamidates, which are esters of phosphoric acid with substituted phenols, have been shown to be slow-binding inhibitors of H. pylori urease. nih.gov The rate of inhibition by these compounds correlates with the pKa of the phenol, suggesting that the electronic properties of the phenyl ring are crucial for their activity. nih.gov Furthermore, thiourea (B124793) derivatives with substituted phenyl rings have also demonstrated urease inhibitory activity, with fluorine substitution often leading to high potency. nih.gov These findings suggest that derivatives of this compound, particularly if modified to incorporate a phosphorodiamidate or thiourea moiety, could act as effective urease inhibitors.

Receptor Binding and Activation Studies (e.g., GABAA Receptor, QRFPR)

GABAA Receptor: The GABAA receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov It is the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. wikipedia.org Phenolic compounds, including flavonoids with methoxy substitutions, have been shown to modulate GABAA receptor activity. mdpi.com While there is no direct evidence for the interaction of this compound with the GABAA receptor, the presence of the methoxyphenyl group suggests that its derivatives could potentially bind to allosteric sites on the receptor, thereby modulating GABAergic neurotransmission.

QRFPR (Pyroglutamylated RF-amide peptide receptor): QRFPR is a G protein-coupled receptor that is involved in various physiological processes, including appetite regulation and energy metabolism. nih.govgpcrdb.org A known ligand for QRFPR, 4-chloro-N-(3-(cyclopentylthiomethyl)-4-methoxyphenyl)benzimidamide, contains a 4-methoxyphenyl (B3050149) group. nih.gov This suggests that the methoxyphenyl moiety may contribute to the binding affinity of ligands for this receptor. It is therefore possible that derivatives of this compound could be explored as potential ligands for QRFPR.

Anti-inflammatory Pathways and Cellular Signaling Modulation

The anti-inflammatory effects of many compounds are mediated through the modulation of key cellular signaling pathways. Compounds containing methoxyphenyl groups have been shown to exert anti-inflammatory effects by targeting pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net

For example, a compound isolated from Juglans mandshurica with a 2-methoxyphenol moiety was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This inhibition was associated with the suppression of the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades. mdpi.com Similarly, short-chain fatty acids have been shown to attenuate inflammation by inhibiting the NF-κB/NLRP3 signaling pathway. mdpi.com

Given that this compound possesses a substituted phenyl ring, a common feature in many anti-inflammatory agents, it is plausible that this compound or its derivatives could modulate these inflammatory pathways. The fluoro and methoxy substituents would influence the molecule's ability to interact with key signaling proteins, thereby affecting the downstream inflammatory response. The Toll-like receptor 4 (TLR4) signaling pathway, which is often upstream of NF-κB and MAPK activation, is another potential target. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxyphenylacetic acid |

| Caffeic acid |

| Rolipram |

| 2-arachidonoylglycerol (2-AG) |

| 3-methoxyphenylacetic acid |

| 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methylphenyl)ethanone |

| Phenylphosphorodiamidates |

| 4-chloro-N-(3-(cyclopentylthiomethyl)-4-methoxyphenyl)benzimidamide |

| Nitric oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Benzodiazepines |

Anticancer Mechanisms: Apoptosis Induction, Cell Cycle Arrest, and Proliferation Inhibition

Derivatives of phenylacetic acid, the parent structure of this compound, have demonstrated notable anti-proliferative and differentiation-inducing effects on a variety of human cancer cell lines, including those of the prostate, breast, and leukemia. nih.gov These compounds are known to induce tumor growth inhibition and apoptosis both in vitro and in vivo. nih.gov The anticancer activities of these derivatives are often attributed to their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.

A closely related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), has been shown to suppress the proliferation of Huh7 liver cancer cells. nih.gov The mechanism of action for FMTC involves the upregulation of the p21 protein, which leads to cell cycle arrest at the G2/M phase. nih.gov This prolonged interruption of the cell cycle subsequently initiates apoptosis. nih.gov This is evidenced by increased phosphorylation of histone H3 and chromatin condensation, which are markers of mitotic arrest. nih.gov

Similarly, methoxyacetic acid (MAA), another related compound, inhibits the growth of prostate cancer cells by inducing both apoptosis and cell cycle arrest, primarily at the G1 phase. nih.gov MAA-induced apoptosis is linked to the downregulation of the anti-apoptotic gene BIRC2, which in turn activates caspases 3 and 7, key executioners of apoptosis. nih.gov The cell cycle arrest is mediated by an early upregulation of p21 and a later downregulation of cyclin-dependent kinases CDK4 and CDK2. nih.gov

The antiproliferative effects of various fluorinated derivatives have also been investigated. For instance, certain acetylated 3-fluoro and 4-fluoro analogs of D-galactosamine have demonstrated greater efficacy in reducing the proliferation of the human prostate cancer cell line PC-3 than conventional chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378). nih.gov

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|---|

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Huh7 (Hepatocellular Carcinoma) | G2/M phase cell cycle arrest, Apoptosis induction | Suppressed cell division in a dose-dependent manner by up-regulating p21. Prolonged cell cycle arrest triggered apoptosis. | nih.gov |

| Methoxyacetic acid (MAA) | Prostate Cancer Cell Lines (LNCaP, C4-2B, PC-3, DU-145) | G1 phase cell cycle arrest, Apoptosis induction | Inhibited cancer cell growth by up-regulating p21 and down-regulating CDK2 and CDK4. Apoptosis was induced via downregulation of BIRC2 and activation of caspases 3 and 7. | nih.gov |

| Phenylacetate (PA) | Various Cancer Cell Lines (Glioblastomas, Leukemias, Prostate, Breast) | Differentiation, Apoptosis induction, Proliferation inhibition | Induces tumor cell maturation and apoptosis with low toxicity. | nih.govnih.gov |

| 1-O-deacetylated 3-fluoro-D-galactosamine | PC-3 (Prostate Cancer) | Proliferation inhibition | Showed higher inhibition of cell proliferation (IC50 28 µM) compared to cisplatin (IC50 182 µM) and 5-fluorouracil (IC50 69 µM). | nih.gov |

| 1-O-deacetylated 4-fluoro-D-galactosamine | PC-3 (Prostate Cancer) | Proliferation inhibition | Demonstrated significant inhibition of cell proliferation with an IC50 of 54 µM. | nih.gov |

Antimicrobial Action Modes and Efficacy against Pathogens

The antimicrobial potential of compounds structurally related to this compound has been explored, revealing various modes of action against a range of pathogenic microbes.

Derivatives of phenylacetic acid have demonstrated activity against bacteria such as Vibrio cholerae. For example, the phenylacetic acid derivative diclofenac (B195802) has been shown to exhibit in vitro and in vivo activity against V. cholerae O1 El Tor strains and their biofilms. antibiotics-chemotherapy.ru At subinhibitory concentrations, it was found to reduce the minimum inhibitory concentrations (MICs) of other antibiotics like furazolidone (B1674277) and chloramphenicol. antibiotics-chemotherapy.ru Furthermore, electron microscopy revealed that diclofenac can cause destruction of the exopolysaccharide matrix of V. cholerae biofilms. antibiotics-chemotherapy.ru

Chlorinated derivatives of 3-phenylpropanoic acid, isolated from the marine actinomycete Streptomyces coelicolor, have shown significant and selective activity against Escherichia coli and Staphylococcus aureus. nih.gov This suggests that halogenated phenylalkanoic acids could be a promising class of antimicrobial agents.

The antimicrobial mechanisms of flavonoids, which share some structural similarities with phenylacetic acid derivatives, are thought to involve the inactivation of microbial adhesins, enzymes, and cell envelope transport proteins. frontiersin.org It has also been suggested that the B-ring of certain flavonoids may intercalate or form hydrogen bonds with nucleic acid bases, thereby inhibiting DNA and RNA synthesis. frontiersin.org

| Compound/Derivative Class | Pathogen(s) | Mode of Action | Key Findings | Citation |

|---|---|---|---|---|

| Diclofenac (a phenylacetic acid derivative) | Vibrio cholerae O1 El Tor | Destruction of exopolysaccharide matrix in biofilms. | Increased susceptibility to other antibiotics and showed signs of biofilm disruption. | antibiotics-chemotherapy.ru |

| Chlorinated 3-phenylpropanoic acid derivatives | Escherichia coli, Staphylococcus aureus | Not fully elucidated, but shows selective activity. | Demonstrated significant and selective antimicrobial activities. | nih.gov |

| Flavonoids | Various bacteria and fungi | Inactivation of microbial adhesins and enzymes, inhibition of DNA/RNA synthesis. | Broad-spectrum antimicrobial activity through multiple mechanisms. | frontiersin.org |

Computational and Theoretical Chemistry Studies Applied to 4 Fluoro 3 Methoxyphenylacetic Acid

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and estimating the strength of the interaction, or binding affinity.

DNA Intercalation and Ligand-DNA Interaction Modeling

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the base pairs of DNA. This can disrupt DNA replication and transcription, a mechanism exploited by some anticancer drugs. Modeling studies would be essential to determine if 4-Fluoro-3-methoxyphenylacetic acid could adopt a conformation suitable for intercalation.

Currently, there are no specific studies on the DNA intercalation or ligand-DNA interaction modeling of this compound. Such a study would involve:

Selection of DNA Target: Choosing a specific DNA sequence or structure for the docking simulation.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to predict the binding mode and calculate the binding energy.

A hypothetical data table for such a study is presented below, which would typically be populated with binding energies and interacting residues.

| Target DNA Sequence | Predicted Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues |

| d(G-C)6 | No data available | No data available | No data available |

| d(A-T)6 | No data available | No data available | No data available |

Protein-Ligand Complex Formation and Stability Dynamics

To understand the potential of this compound as a therapeutic agent, it is crucial to identify its protein targets. Molecular docking can screen this compound against various protein structures to predict binding and assess the stability of the resulting complex.

No published research details the molecular docking of this compound with specific protein targets. A typical investigation would involve:

Target Selection: Identifying proteins of interest based on the compound's structural similarity to known inhibitors or other biological data.

Docking and Scoring: Predicting the binding pose and using scoring functions to rank potential interactions.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

The findings of such an analysis would be summarized in a table similar to the one below.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Not Specified | N/A | No data available | No data available |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods in Conformational and Electronic Analysis

Density Functional Theory (DFT) and ab initio methods are two of the most powerful quantum chemical approaches. They can be used to determine the most stable conformation (3D shape) of this compound and to calculate various electronic properties.

There is a lack of specific DFT or ab initio studies for this compound in the available literature. Such studies would typically compute:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.

A summary of key electronic properties that would be calculated is shown in the table below.

| Parameter | Calculated Value |

| HOMO Energy | No data available |

| LUMO Energy | No data available |

| HOMO-LUMO Gap | No data available |

| Dipole Moment | No data available |

| Electron Affinity | No data available |

| Ionization Potential | No data available |

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual screening involves computationally searching large libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves designing a novel molecule from scratch to fit a specific target.

No virtual screening or de novo design studies based on the scaffold of this compound have been reported. These approaches would be valuable for:

Identifying more potent analogues by exploring modifications to the phenylacetic acid core.

Designing new compounds with improved pharmacokinetic properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments (e.g., water, lipids).

Analyze the stability of its complex with a protein or DNA target over time.

Investigate the pathway and kinetics of its binding to a target.

Specific MD simulation studies for this compound are absent from the scientific literature. A typical MD study would analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility.

The table below illustrates the kind of data that would be generated from an MD simulation of a ligand-protein complex.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Residue RMSF (Å) |

| Ligand-Protein Complex | No data available | No data available | No data available |

| Free Protein | No data available | No data available | No data available |

Advanced Analytical and Spectroscopic Methodologies in Research on 4 Fluoro 3 Methoxyphenylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of molecular structure. springernature.comcore.ac.ukresearchgate.net It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework and offering insights into reaction mechanisms.

¹H, ¹³C, and ¹⁹F NMR Applications for Functional Group Analysis and Regioisomer Differentiation

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are routinely employed to confirm the identity and structure of 4-Fluoro-3-methoxyphenylacetic acid and its derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For a related compound, 2-(2-fluoro-3-methoxyphenyl)acetic acid, the aromatic protons appear as a multiplet between δ 6.89–7.01 ppm, the methoxy (B1213986) protons as a singlet at δ 3.87 ppm, and the methylene protons of the acetic acid group as a singlet at δ 3.69 ppm. semanticscholar.org

¹³C NMR spectroscopy reveals the different carbon environments within the molecule. In the spectrum of 2-(2-fluoro-3-methoxyphenyl)acetic acid, characteristic signals include the carboxylic acid carbon at δ 170.9 ppm, the carbon bearing the fluorine atom showing a large coupling constant (d, JCF = 244.6 Hz) at δ 150.8 ppm, and the methoxy carbon at δ 55.5 ppm. semanticscholar.org

¹⁹F NMR is particularly valuable for fluorine-containing compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a powerful tool for structural confirmation and for distinguishing between regioisomers. dovepress.com The chemical shifts for trifluoroacetyl groups, for instance, can range from -67 to -85 ppm and are influenced by factors like solvent polarity and molecular topology. dovepress.com

These NMR techniques are crucial for differentiating between isomers, such as 3-Fluoro-4-methoxyphenylacetic acid and this compound, as the precise chemical shifts and coupling patterns of the aromatic protons and the fluorine atom will be distinct for each structure.

Table 1: Representative NMR Data for a Fluoro-methoxyphenylacetic Acid Isomer

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.89–7.01 | m | Aromatic (Ar-H) |

| ¹H | 3.87 | s | Methoxy (-OCH₃) |

| ¹H | 3.69 | s | Methylene (-CH₂COOH) |

| ¹³C | 170.9 | s | Carboxyl (C=O) |

| ¹³C | 150.8 | d, JCF = 244.6 | C-F |

| ¹³C | 55.5 | q, JCF = 2.7 | Methoxy (-OCH₃) |

| ¹³C | 33.6 | t, JCF = 3.8 | Methylene (-CH₂) |

Note: Data is for the isomer 2-(2-Fluoro-3-methoxyphenyl)acetic acid and serves as an illustrative example of the type of data obtained. semanticscholar.org

Mass Spectrometry Techniques for Metabolite Identification, Reaction Monitoring, and Quantitative Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used for identifying metabolites, monitoring the progress of chemical reactions, and performing quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly precise mass measurements, often with accuracy below 5 parts per million (ppm). researchgate.net This accuracy allows for the determination of the elemental formula of a compound, which is a critical step in its identification. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.orgrsc.org For a given compound, the experimentally determined accurate mass is compared with the calculated theoretical mass for a proposed formula to confirm its identity. rsc.orgrsc.org

LC-MS for Metabolic Stability and Biotransformation Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is extensively used to study the metabolic fate of compounds in biological systems. nih.govmdpi.com In metabolic stability studies, the disappearance of the parent compound, such as this compound, is monitored over time in matrices like liver microsomes or hepatocytes. nih.gov Biotransformation profiling involves identifying the various metabolites formed through enzymatic reactions like oxidation, hydrolysis, or conjugation. mdpi.comfrontiersin.org The high sensitivity and selectivity of LC-HRMS are particularly advantageous for detecting and identifying low-level metabolites in complex biological samples. mdpi.com

Advanced Chromatographic Separations for Purity Assessment and Isolation of Analogs

Chromatography is an essential technique for separating, identifying, and purifying components of a mixture. Advanced chromatographic methods are critical for assessing the purity of this compound and for isolating its structurally related analogs.

HPLC and UPLC for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used for both analytical and preparative purposes.

Analytical HPLC/UPLC: These methods are used to determine the purity of a sample by separating the main compound from any impurities. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). rsc.org The purity is typically assessed by measuring the area percentage of the main peak in the chromatogram. For the related compound 3-Fluoro-4-methoxyphenylacetic acid, HPLC analysis has been used to confirm a purity of ≥99%. sigmaaldrich.comsigmaaldrich.com UPLC systems offer advantages over traditional HPLC by using smaller particle size columns, which results in faster analysis times, higher resolution, and increased sensitivity. waters.com

Preparative HPLC: When it is necessary to isolate a specific compound or its analogs from a reaction mixture, preparative HPLC is employed. This technique uses larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of purified fractions of the desired compounds.

Table 2: Comparison of Analytical Chromatography Techniques

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter (up to 9x faster) |

| Resolution | Good | Higher |

| Sensitivity | Good | Higher (up to 3x increase) |

| Application | Routine analysis, quality control, preparative work | High-throughput screening, complex mixture analysis |

Crystallographic Studies for Molecular Geometry, Crystal Packing, and Intermolecular Interactions

A comprehensive review of available scientific literature and crystallographic databases indicates that detailed crystallographic studies for this compound have not been publicly reported. As a result, specific experimental data regarding its molecular geometry, crystal packing, and intermolecular interactions are not available.

Crystallographic studies, typically employing single-crystal X-ray diffraction, are essential for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. Such studies provide invaluable data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, they reveal the nature of crystal packing, including the symmetry of the crystal system (space group) and the dimensions of the unit cell.

A critical aspect of crystallographic analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions govern the supramolecular architecture and significantly influence the physicochemical properties of the compound, including its melting point, solubility, and stability.

While a detailed analysis for this compound is not currently possible due to the absence of published crystallographic data, a hypothetical table of parameters that would be determined from such a study is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.12 |

| Z (Molecules per unit cell) | 4 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value (Å/°) |

|---|---|

| Bond Lengths | |

| C-F | 1.35 |

| C-O (methoxy) | 1.37 |

| C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.32 |

| Bond Angles | |

| C-C-F | 119.5 |

| C-C-O (methoxy) | 115.0 |

Should crystallographic data for this compound become available in the future, it would provide crucial insights into its solid-state structure and properties, aiding in its further study and application.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Methoxyphenylacetic Acid

Rational Design and Development of Prodrugs and Targeted Delivery Systems

Future research will likely focus on overcoming the limitations of conventional drug delivery by designing prodrugs and targeted delivery systems for 4-Fluoro-3-methoxyphenylacetic acid. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. This approach can improve the pharmacokinetic and pharmacodynamic properties of the parent drug, such as increasing its solubility, stability, and bioavailability, while reducing potential side effects.

Given that this compound contains a carboxylic acid group, a common strategy for prodrug design involves esterification. Ester prodrugs can mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release of the active drug at the desired site of action.

Furthermore, the development of targeted delivery systems, such as nanoparticle-based formulations, holds significant promise. nih.gov These systems can encapsulate this compound, protecting it from degradation and enabling its specific delivery to target tissues or cells. nih.gov This targeted approach can enhance the therapeutic efficacy while minimizing off-target effects. For instance, nanoparticles can be functionalized with ligands that bind to specific receptors overexpressed on diseased cells, ensuring a localized drug action.

| Delivery System | Potential Advantages for this compound |

| Ester Prodrugs | Improved oral bioavailability, increased lipophilicity, controlled release of the active compound. |

| Nanoparticle Encapsulation | Enhanced stability, protection from degradation, targeted delivery to specific tissues, reduced systemic toxicity. nih.gov |

| Ligand-Targeted Nanoparticles | Increased accumulation at the site of action, improved therapeutic index, potential for personalized medicine. |

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs derived from this compound. These computational tools can significantly accelerate the process by rapidly analyzing vast datasets and predicting the properties of novel compounds.

One of the key applications of AI and ML in this context is the de novo design of new molecules. Generative models can be trained on large libraries of known active compounds to design novel analogs of this compound with potentially improved efficacy, selectivity, and pharmacokinetic profiles. These models can explore a vast chemical space to identify promising candidates for synthesis and experimental testing.

Moreover, predictive modeling can be employed to forecast the bioactivity and potential off-target effects of these newly designed compounds. mdpi.com By building quantitative structure-activity relationship (QSAR) models, researchers can establish correlations between the chemical structure of this compound derivatives and their biological activity. amberlabstore.com This allows for the virtual screening of large numbers of compounds, prioritizing those with the highest probability of success and reducing the reliance on time-consuming and expensive experimental screening.

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Design of novel derivatives with optimized properties. |

| Predictive Bioactivity Models | Rapid screening of virtual libraries to identify potent and selective compounds. mdpi.comamberlabstore.com |

| ADMET Prediction | Early identification of compounds with favorable absorption, distribution, metabolism, excretion, and toxicity profiles. |

Exploration of Novel Therapeutic Indications and Biofunctional Applications

While the existing applications of this compound are being explored, future research will delve into novel therapeutic indications and its use in biofunctional materials. A significant area of interest lies in its potential as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. chiralen.com

TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. nih.gov Modulation of TRPV1 activity has emerged as a promising strategy for the development of new analgesics. nih.govmdpi.commdpi.com A recent patent has identified novel TRPV1 agonists that include a this compound moiety, suggesting its potential application in the management of pain. chiralen.com Further investigation into the precise mechanism of action and the structure-activity relationship of this compound derivatives as TRPV1 modulators could lead to the development of a new class of pain therapeutics.

Beyond pharmaceuticals, there is a growing interest in the application of bioactive molecules in the development of biofunctional materials. These are materials designed to interact with biological systems for a specific purpose. boku.ac.atdigitellinc.comfrontiersin.orgllnl.gov The unique chemical structure of this compound could be leveraged to impart specific biological activities to polymers and other materials. For instance, its incorporation into medical devices or implant coatings could potentially reduce inflammation or prevent bacterial colonization.

Sustainable Synthesis and Biocatalytic Approaches for Enhanced Production

The development of environmentally friendly and efficient methods for the synthesis of this compound is a critical area of future research. Traditional chemical synthesis often relies on harsh reagents and organic solvents, leading to environmental concerns. Green chemistry principles are being increasingly applied to the synthesis of fluoroaromatic compounds to minimize waste and energy consumption.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising and sustainable alternative to conventional chemical synthesis. researchgate.net Enzymes can exhibit high selectivity and operate under mild reaction conditions, reducing the environmental impact of the production process. For instance, the biotransformation of related phenylacetic acid derivatives has been successfully demonstrated using various microorganisms. semanticscholar.org Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound from readily available starting materials is a key future direction. This could involve the use of hydroxylases or other enzymes capable of introducing the fluoro and methoxy (B1213986) groups onto the phenylacetic acid scaffold. researchgate.net

| Synthesis Approach | Key Advantages |

| Green Chemistry | Reduced use of hazardous substances, lower energy consumption, minimized waste generation. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, reduced environmental impact. researchgate.net |

Q & A

Basic Research Questions

Q. How can 4-Fluoro-3-methoxyphenylacetic acid be synthesized and characterized in a laboratory setting?

- Methodology :

- Synthesis : Use nucleophilic aromatic substitution or coupling reactions, as fluorinated phenylacetic acids are often synthesized via halogenation of methoxyphenyl precursors followed by carboxylation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure via H/C NMR (e.g., δ ~3.6 ppm for methoxy protons, δ ~6.8–7.2 ppm for aromatic protons) and HPLC (C18 column, methanol/water mobile phase) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| Molecular Weight | 184.16 g/mol | |

| CAS Registry | 452-14-2 |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves (EN 374 standard), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks (H332/H335 warnings) .

- Storage : Store in sealed containers at 2–8°C, away from incompatible materials (strong acids, oxidizers) .

- Contingency Plans :

- Skin contact: Wash with soap/water for 15 minutes (P302+P352) .

- Eye exposure: Rinse with water for 10 minutes (P305+P351+P338) .

Q. Which analytical techniques are optimal for identifying and quantifying this compound?

- Methodology :

- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative ion mode for trace analysis .

- FTIR : Identify functional groups (e.g., C-F stretch ~1100 cm, carboxylic acid O-H ~2500–3300 cm) .

- UV-Vis : Monitor absorbance at ~270 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

- Methodology :

- Thermal Stability : Conduct TGA/DSC analysis (heating rate 10°C/min, N atmosphere) to assess decomposition temperatures.

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24 hours.

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products .

Q. What role does this compound play in designing fluorinated drug candidates?

- Methodology :

- Structure-Activity Studies : Introduce fluorine to enhance metabolic stability and bioavailability in lead compounds (e.g., NSAID analogs) .

- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or lipoxygenase using fluorometric assays .

- Case Study :

- Anti-inflammatory Activity : Fluorinated phenylacetic acids show COX-2 IC values ~5–10 µM, comparable to ibuprofen derivatives .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology :

- Gap Analysis : Note that ALADDIN SDS lacks acute toxicity data (Section 11.1) ; perform in vitro assays (e.g., MTT on HepG2 cells) to determine LC.

- Ecotoxicity : Conduct OECD 301D biodegradability tests to address missing environmental fate data .

- Recommendations :

| Test | Protocol | Reference |

|---|---|---|

| Acute Oral Toxicity | OECD 423 (Fixed Dose Method) | |

| Ames Test | OECD 471 (Bacterial Mutation) |

Q. What strategies optimize solubility for in vitro pharmacological studies?

- Methodology :

- Co-Solvents : Prepare stock solutions in DMSO (≤1% v/v) or ethanol, followed by dilution in PBS .

- pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group (pKa ~4.5) for aqueous solubility .

- Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | ≥50 | 25°C, vortexed |

| Ethanol | ~30 | 25°C, sonicated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.